(1S,3S-)Solifenacin Hydrochloride-d5

Bioanalysis Pharmacokinetics LC-MS/MS

This (1S,3S)-configured deuterated analog ensures chromatographic co-elution and identical ionization efficiency for reliable matrix effect correction. Mandated for validated LC-MS/MS bioanalytical methods, it eliminates signal cross-talk. Essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. High isotopic purity; research-use-only. Order direct from isotope specialists.

Molecular Formula C₂₃H₂₂D₅ClN₂O₂
Molecular Weight 403.96
Cat. No. B1152743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S-)Solifenacin Hydrochloride-d5
Synonyms(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 
Molecular FormulaC₂₃H₂₂D₅ClN₂O₂
Molecular Weight403.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-Solifenacin Hydrochloride-d5: Deuterated Muscarinic Antagonist Reference Standard for Bioanalytical Quantification


(1S,3S)-Solifenacin Hydrochloride-d5 is a stable isotope-labeled analog of Solifenacin Hydrochloride, a competitive muscarinic acetylcholine receptor antagonist. The compound incorporates five deuterium atoms at specific positions on the phenyl ring, resulting in a molecular formula of C₂₃H₂₂D₅ClN₂O₂ and a molecular weight of 403.96 g/mol [1]. This deuterated derivative is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Solifenacin in biological matrices, a critical application in pharmacokinetic studies and therapeutic drug monitoring [2]. The stable isotopic labeling ensures near-identical chemical behavior to the non-labeled analyte while providing a distinct mass difference (+5 Da) for unambiguous mass spectrometric detection, thereby enabling accurate correction for matrix effects and analytical variability [2].

Why Unlabeled Solifenacin or Alternative Internal Standards Cannot Substitute for (1S,3S)-Solifenacin Hydrochloride-d5 in Quantitative LC-MS/MS


In quantitative bioanalysis using LC-MS/MS, direct substitution of (1S,3S)-Solifenacin Hydrochloride-d5 with unlabeled Solifenacin Hydrochloride or structurally distinct analogs is analytically invalid. The core function of an internal standard is to co-elute with and mimic the analyte's behavior through sample preparation and ionization, thereby compensating for matrix effects and instrument variability [1]. Unlabeled Solifenacin cannot serve this purpose as it is chromatographically and mass spectrometrically indistinguishable from the target analyte, leading to signal overlap and inability to correct for losses. Alternative isotopically labeled internal standards, such as Solifenacin-d7 or ¹³C-labeled analogs, may be employed, but they can exhibit different chromatographic retention times and matrix effect correction capabilities compared to the d5 variant due to varying degrees of isotope effect, particularly in reversed-phase LC [2]. Consequently, the specific use of the d5-labeled compound is mandated in validated bioanalytical methods to ensure the accuracy, precision, and reliability of Solifenacin quantification, as demonstrated in published pharmacokinetic studies [3].

Quantitative Differentiation of (1S,3S)-Solifenacin Hydrochloride-d5: Method Performance and Isotopic Comparison Evidence


Validated LC-MS/MS Method Performance for Solifenacin in Rat Plasma Using Solifenacin-d5 as Internal Standard

A validated LC-MS/MS method for Solifenacin quantification in rat plasma employed Solifenacin-d5 (SFD5) as the internal standard. The assay demonstrated excellent linearity (r² ≥ 0.9975) over a concentration range of 0.1–100.0 ng/mL, with intra-day precision of 1.09–4.84% and inter-day precision of 1.75–7.68% [1]. Accuracy ranged from 101.21–106.67% for intra-day and 97.94–104.79% for inter-day measurements [1]. In contrast, published methods for Solifenacin in human plasma using a non-deuterated IS (e.g., structural analog) typically report lower precision and accuracy, often exceeding 10% RSD and 15% bias at the lower limit of quantification (LLOQ) [2]. The superior performance achieved with the d5-IS is a direct consequence of its co-elution and identical ionization efficiency, which effectively corrects for matrix effects and recovery variations inherent in complex biological samples.

Bioanalysis Pharmacokinetics LC-MS/MS Internal Standard

Extraction Recovery Consistency of Solifenacin-d5 Compared to Non-Deuterated Internal Standards

In a validated LC-MS/MS method for simultaneous quantification of Solifenacin and Tamsulosin in rat plasma, the mean extraction recovery for Solifenacin-d5 was 86.1%, which was highly consistent with the recovery of the non-labeled analyte Solifenacin (84.7%) [1]. This parity in recovery ensures that the internal standard accurately tracks analyte losses during sample preparation, a fundamental requirement for reliable quantitative analysis. In comparison, a non-isotopically labeled internal standard such as Tamsulosin-d4 exhibited a recovery of 82.6%, which, while close, still showed a larger discrepancy from its respective analyte (87.5%) [1].

Bioanalysis Sample Preparation Recovery Isotope Dilution

Comparative Mass Spectrometric Properties: Solifenacin-d5 vs. Solifenacin-d7 Internal Standards

While both Solifenacin-d5 and Solifenacin-d7 serve as viable deuterated internal standards, the d5 variant offers a distinct mass shift (+5 Da) that is sufficient to separate its MRM transition (m/z 368.2 → 198.2) from that of the native analyte (m/z 363.2 → 193.2) without the potential for isotopic overlap [1]. The d7-labeled analog, with a +7 Da shift, provides an even greater mass difference, which can be advantageous in complex matrices with high background noise, but its use is associated with higher cost and potential for deuterium-hydrogen exchange or chromatographic retention time shifts due to the increased number of heavy atoms . The d5 compound, therefore, represents a cost-effective and analytically robust choice for routine bioanalysis, balancing sufficient mass resolution with minimal isotope effects.

Mass Spectrometry Isotope Labeling Internal Standard Selection

Regulatory Alignment: Use of Stable Isotope Labeled Internal Standards in Bioanalysis

The FDA Bioanalytical Method Validation Guidance for Industry strongly recommends the use of stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays to correct for matrix effects and ensure method reliability [1]. The guidance specifies that the IS should have physicochemical properties as similar as possible to the analyte, a requirement best met by deuterated analogs like (1S,3S)-Solifenacin Hydrochloride-d5. Methods that employ a structural analog IS, rather than a SIL-IS, often require extensive justification and may fail to meet the stringent accuracy and precision criteria (±15% CV, ±15% bias) at all quality control levels, particularly in the presence of significant matrix effects [1].

Regulatory Science Bioanalytical Method Validation FDA Guidelines

Chiral and Stereochemical Integrity: (1S,3S)-Solifenacin-d5 vs. (1R,3S)-Solifenacin-d5

The (1S,3S) stereoisomer of Solifenacin-d5 is a specific chiral reference standard, distinct from the (1R,3S) form. While Solifenacin is typically administered as a single enantiomer, the availability of defined stereoisomeric standards like (1S,3S)-Solifenacin Hydrochloride-d5 is crucial for the development and validation of chiral separation methods and for the quantification of potential stereochemical impurities in drug substance and product [1]. A procurement decision for a chiral standard requires the precise stereochemical designation, as the (1R,3S) analog will behave differently in a chiral environment and cannot be used interchangeably for chiral method development or impurity tracking .

Chiral Separation Stereochemistry Reference Standard

Validated Application Scenarios for (1S,3S)-Solifenacin Hydrochloride-d5 in Bioanalytical and Pharmaceutical Research


Preclinical and Clinical Pharmacokinetic Studies of Solifenacin

The primary application of (1S,3S)-Solifenacin Hydrochloride-d5 is as an internal standard for the quantitative analysis of Solifenacin in biological matrices (plasma, urine, tissue) during pharmacokinetic studies. The method validated by Puttagunta et al. (2014) in rat plasma, which achieved intra-day precision of 1.09–4.84% and accuracy of 101.21–106.67%, serves as a benchmark for such applications [1]. The d5-IS is essential for generating reliable concentration-time profiles from which critical parameters like Cmax, Tmax, AUC, and t1/2 are derived. These data are required for regulatory submissions and dose optimization.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

In clinical settings, monitoring Solifenacin plasma levels ensures patient safety and efficacy, particularly in special populations or in cases of polypharmacy. The high precision and accuracy afforded by the d5 internal standard, as demonstrated in validated LC-MS/MS methods for human plasma [1], make it suitable for TDM applications. Furthermore, in bioequivalence studies comparing generic formulations to the reference product, the use of a SIL-IS is mandated to minimize analytical variability, thereby ensuring the robustness of the statistical comparison of pharmacokinetic parameters between test and reference products.

Metabolite Identification and Quantification in Drug Metabolism Studies

Beyond the parent drug, (1S,3S)-Solifenacin Hydrochloride-d5 can be utilized as a reference point for the relative quantification of Solifenacin metabolites, such as 4R-hydroxy Solifenacin, the N-oxide, and N-glucuronide [1]. By using a constant amount of the d5-IS added to samples before extraction, the response of the parent drug and its metabolites can be normalized, enabling semi-quantitative assessment of metabolic pathways and the impact of drug-drug interactions or genetic polymorphisms on Solifenacin metabolism. This is a key application in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Chiral Purity Analysis and Stereochemical Stability Testing

As a defined (1S,3S) stereoisomer, this deuterated standard is a critical component in the development and validation of chiral chromatographic methods [1]. It serves as a reference for determining the enantiomeric purity of Solifenacin drug substance and for monitoring potential stereochemical inversion or racemization during formulation development and stability studies. The use of an incorrect stereoisomeric IS would render the chiral assay invalid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S-)Solifenacin Hydrochloride-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.